Bromodomain Inhibition: 5-Amino-2-methoxy-4-picoline (4-Methyl) Engages Bromodomains While 5-Amino-2-methoxypyridine (Des-Methyl Analog) Does Not
5-Amino-2-methoxy-4-picoline is explicitly reported as a small-molecule bromodomain inhibitor, with bromodomains being acetyl-lysine reading domains critical in epigenetic regulation and oncology targets . In contrast, the des-methyl analog 5-amino-2-methoxypyridine (CAS 6628-77-9) is documented in primary literature and vendor technical datasheets as a reagent for PI3K inhibitor and OX2 receptor antagonist synthesis, with no bromodomain inhibition activity reported . The presence of the 4-methyl group in 5-Amino-2-methoxy-4-picoline is therefore associated with a distinct target engagement profile absent in the closest des-methyl comparator, establishing a functional divergence relevant for epigenetic drug discovery programs.
| Evidence Dimension | Bromodomain inhibitory activity (qualitative target engagement) |
|---|---|
| Target Compound Data | Reported bromodomain inhibitor activity (small molecule inhibiting bromodomain-acetyl-lysine interaction) |
| Comparator Or Baseline | 5-Amino-2-methoxypyridine (CAS 6628-77-9, des-methyl analog): No bromodomain inhibition reported; primary literature uses describe PI3K and OX2 receptor pathways |
| Quantified Difference | Qualitative divergence: Target engagement class present vs. absent; no common quantitative assay available across both compounds |
| Conditions | Bromodomain binding assays (acetyl-lysine competition); PI3K inhibitor synthesis and OX2 antagonist applications per independent literature |
Why This Matters
For procurement decisions in epigenetic drug discovery, the bromodomain-active 4-methyl analog provides a starting scaffold for inhibitor optimization that the des-methyl analog cannot offer, directly impacting project feasibility in bromodomain-targeting programs.
